molecular formula C19H18N4O2 B2555123 1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea CAS No. 2188279-22-1

1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea

Cat. No.: B2555123
CAS No.: 2188279-22-1
M. Wt: 334.379
InChI Key: FOOOEGWFZIHSLH-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea is a synthetic small molecule belonging to a class of substituted urea compounds featuring a pyrimidine core. This structural motif is frequently investigated in medicinal chemistry and drug discovery, particularly for its potential to interact with and modulate the activity of various protein kinases . The compound is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. The molecular architecture of this compound, which combines a methoxyphenyl group and a benzyl-substituted pyrimidine ring through a urea linkage, suggests it may function as a protein kinase inhibitor. Kinases are critical enzymes in cellular signaling, and their dysregulation is implicated in a wide range of diseases. Specifically, urea-linked pyrimidine derivatives have been studied as modulators of kinases like cyclin-dependent kinases (CDKs) and other nucleotide-binding proteins . The mechanism of action typically involves the compound competing with ATP for binding in the kinase's active site, thereby preventing the phosphorylation of downstream protein substrates and disrupting disease-associated signaling pathways . Research into structurally similar compounds indicates potential applications in the study of proliferative diseases, inflammatory conditions, and central nervous system disorders . This makes this compound a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and investigating novel mechanisms of action in biological systems. Researchers are advised to conduct their own analyses to confirm the compound's identity and purity for their specific experimental applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-25-18-10-6-5-9-16(18)23-19(24)20-12-15-11-17(22-13-21-15)14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOOEGWFZIHSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with 6-phenylpyrimidin-4-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes several chemically significant reactions, including:

Oxidation

  • Methoxy group oxidation : The methoxy substituent (–OCH₃) at the 2-position of the phenyl ring can undergo oxidation to form hydroxyl (–OH) or carbonyl (–COOH) derivatives, depending on reaction conditions.

  • Pyrimidine ring oxidation : The pyrimidine core may oxidize under strong oxidizing agents (e.g., KMnO₄), potentially altering its electronic properties.

Hydrolysis

  • Urea cleavage : Under acidic or basic conditions, the urea linkage can hydrolyze to form corresponding amines or carbamic acids .

    • Example: Urea hydrolysis in aqueous HCl or NaOH yields phenylamine derivatives and pyrimidine-containing fragments.

Substitution Reactions

  • Pyrimidine ring substitution : The 6-phenyl group on the pyrimidine can undergo electrophilic aromatic substitution (e.g., nitration, bromination) or nucleophilic aromatic substitution, depending on directing groups.

  • Urea group modification : The urea nitrogen may act as a nucleophile, enabling reactions with alkylating agents or acylating agents .

Redox Reactions

  • Hydrogenation : Reduction of the pyrimidine ring (if unsaturated) using catalysts like Pd/C under H₂ gas can alter its electronic properties .

  • Electrochemical oxidation : Potential for oxidation of the phenyl rings or pyrimidine core under electrochemical conditions.

Mechanistic Insights and

Scientific Research Applications

1. Inhibition of Soluble Epoxide Hydrolase

Research indicates that compounds similar to 1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea may act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in cardiovascular diseases. Inhibiting sEH can elevate levels of epoxyeicosatrienoic acids (EETs), which are known for their vasodilatory and anti-inflammatory effects. In vitro studies have shown significant inhibitory activity against sEH, with some derivatives demonstrating over 80% inhibition at concentrations around 10 µM .

2. Anticancer Activity

The compound has demonstrated promising anticancer properties across various cell lines:

Cell LineIC50 (µM)Mechanism
MCF-70.01Induction of apoptosis
NCI-H4600.03Cell cycle arrest
HCT1161.1Cytotoxicity via apoptosis

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells, making it a candidate for further development as a chemotherapeutic agent .

Case Studies

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of urea derivatives similar to our compound, revealing significant cytotoxicity against various tumor cells. The results indicated that compounds with a pyrimidine core exhibited enhanced activity, supporting their potential as effective chemotherapeutics .

Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of related urea compounds, demonstrating their ability to reduce inflammation markers in both in vitro and in vivo models. This dual mechanism suggests that the compound not only targets cancer cells but also modulates inflammatory pathways, potentially benefiting conditions associated with chronic inflammation .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have shown that modifications to the urea scaffold can significantly influence biological activity. The presence of specific functional groups on the pyrimidine ring enhances binding affinity and selectivity towards target enzymes and receptors, which is crucial for developing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Aromatic Moieties

  • Pyrimidine vs. Phenoxy Groups: The target compound’s pyrimidine ring (6-phenylpyrimidin-4-yl) enables π-π stacking and dipole interactions, contrasting with the phenoxy groups in HBK compounds, which prioritize hydrophobic and steric effects. Chloro or methyl substituents on HBK phenoxy groups (e.g., HBK15, HBK16) enhance lipophilicity but may reduce metabolic stability compared to the pyrimidine’s polarizable heterocycle .
  • Methoxyphenyl Positioning : The 2-methoxyphenyl group in the target compound differs from the 4-methoxyphenyl moiety in (±)-3-methoxy-N-methylmorphinan (), where substituent position affects electronic distribution and steric hindrance .

Functional Groups

  • Urea vs. Amide/Ester: The urea linker contrasts with amide or ester groups in compounds like 1-(2-methoxycarbonylethyl)-4-(phenylpropionylamino)-piperidine-4-carboxylic acid methyl ester ().

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Interactions Reference
1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea Urea 2-Methoxyphenyl, 6-phenylpyrimidin-4-yl NHCONH, aromatic rings H-bonding, π-π stacking N/A
HBK14–HBK19 (e.g., HBK16) Piperazine Phenoxyalkyl, 2-methoxyphenyl, chloro/methyl Tertiary amine, phenoxy Ionic (protonated amine), hydrophobic
(±)-3-methoxy-N-methylmorphinan Morphinan 4-Methoxyphenyl Ether, tertiary amine H-bonding (ether), steric effects
1-(2-methoxycarbonylethyl)-piperidine ester Piperidine Methoxycarbonylethyl, phenylpropionyl Ester, amide Dipole-dipole, hydrophobic

Pharmacological and Physicochemical Implications

  • Solubility: The urea group may improve aqueous solubility compared to HBK compounds’ lipophilic phenoxy chains, though the pyrimidine’s aromaticity could offset this.
  • Metabolic Stability : Methoxy groups in the target compound and HBK analogs may slow oxidative metabolism, but chlorinated HBK derivatives (e.g., HBK15) could face faster clearance due to electronegative substituents .
  • Target Selectivity : The pyrimidine ring’s planar structure may favor interactions with kinases or nucleic acid-binding proteins, whereas HBK piperazine derivatives might target G-protein-coupled receptors (GPCRs) or ion channels .

Biological Activity

1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea, identified by its CAS number 2188279-22-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound has a molecular formula of C19H18N4O2C_{19}H_{18}N_{4}O_{2} and a molecular weight of 334.4 g/mol. The structure incorporates a methoxyphenyl group and a phenylpyrimidinyl moiety, which are significant for its biological activity.

PropertyValue
CAS Number2188279-22-1
Molecular FormulaC19H18N4O2
Molecular Weight334.4 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.

Anti-inflammatory Activity

A study on pyrimidine derivatives revealed that certain compounds significantly inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for some derivatives against COX-1 and COX-2 were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These findings suggest that similar structures may also exhibit potent anti-inflammatory properties through COX inhibition .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. For instance, derivatives with similar structural motifs have shown cytotoxic effects against several cancer cell lines, including Hep-G2 (liver cancer) and A431 (vulvar epidermal carcinoma) cells. These studies often utilize assays like MTT or crystal violet to assess cell viability post-treatment .

Case Studies

  • Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that pyrimidine derivatives significantly inhibited the proliferation of A431 cells, with observed IC50 values indicating strong cytotoxicity .
  • Antimicrobial Effects : Compounds similar to the target molecule have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria in various assays, highlighting their potential as antimicrobial agents .
  • Structure–Activity Relationship (SAR) : Research into SAR has indicated that modifications in the phenyl and pyrimidine rings can enhance biological activity, suggesting that further optimization of the structure could yield more potent derivatives .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea?

Answer:
The synthesis of urea derivatives typically involves coupling aryl isocyanates with amines or nucleophilic aromatic substitution. For this compound, a two-step approach is recommended:

Intermediate Preparation : Synthesize the pyrimidine-methylamine intermediate via nucleophilic substitution using 4-chloro-6-phenylpyrimidine and benzylamine under reflux in anhydrous THF .

Urea Formation : React the intermediate with 2-methoxyphenyl isocyanate in dichloromethane at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield. Yields can be enhanced (40–60%) by using 1.2 equivalents of isocyanate and monitoring reaction progress by TLC .

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., methoxy proton singlet at δ 3.8–4.0 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
  • X-ray Crystallography : Use SHELX-2018 for structure refinement. Key parameters include R1 < 5% and wR2 < 12% for high confidence. Address disorder in the methoxyphenyl group using PART instructions .
  • HRMS : Validate molecular formula with <3 ppm mass error.

Advanced: How to resolve conflicting biological activity data across cell lines?

Answer:
Conflicting antiproliferative data (e.g., IC50 variability in MCF-7 vs. HepG2) may arise from assay conditions or off-target effects. Mitigate this by:

  • Orthogonal Assays : Compare MTT, ATP-lite, and clonogenic assays.
  • Dose-Response Curves : Use 8–10 concentrations (10 nM–100 μM) to identify Hill slopes indicative of non-specific toxicity.
  • Kinetic Profiling : Measure activity at 24, 48, and 72 hours to rule out time-dependent artifacts .

Advanced: How to address crystallographic challenges like twinning or disorder in this compound?

Answer:
For twinned crystals (common in urea derivatives):

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands. A BASF value >0.25 indicates significant twinning.
  • Disorder Refinement : Split disordered methoxyphenyl groups into PART 0/1 and apply SIMU/SADI restraints. Validate with R1/residual density maps .

Advanced: What substituent modifications enhance target selectivity in SAR studies?

Answer:
Structure-activity relationship (SAR) studies on analogous compounds reveal:

  • Pyrimidine Modifications : Electron-withdrawing groups (e.g., Cl at position 2) improve kinase inhibition (e.g., IC50 reduction from 1.2 μM to 0.4 μM) .
  • Methoxy Position : Para-methoxy on phenylurea increases solubility but reduces potency; ortho-substitution balances lipophilicity and target engagement .

Basic: How to employ computational modeling for binding mode prediction?

Answer:
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Docking : Generate 50 poses with exhaustiveness=20. Prioritize poses with urea NH forming H-bonds to kinase hinge residues (e.g., Glu87 in EGFR).

MM/GBSA : Calculate binding free energy (ΔG < −8 kcal/mol indicates high affinity).

ADMET Prediction : Use SwissADME to optimize logP (2–4) and TPSA (80–100 Ų) .

Advanced: How to validate metabolite formation in pharmacokinetic studies?

Answer:
Identify Phase I/II metabolites via:

  • LC-HRMS : Use C18 columns (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid gradient. Key metabolites include demethylated methoxyphenyl (+16 Da) and glucuronidated pyrimidine (+176 Da).
  • Microsomal Stability Assays : Incubate with human liver microsomes (1 mg/mL) and NADPH. Half-life <30 min indicates rapid clearance .

Advanced: How does polymorphism affect physicochemical properties?

Answer:
Polymorph screening (via slurry conversion in 5 solvents) identifies forms with varying solubility and stability:

  • Form I : Monoclinic (P21/c), melting point 198°C, aqueous solubility 12 μg/mL.
  • Form II : Orthorhombic (Pbca), melting point 205°C, solubility 8 μg/mL. Use DSC and PXRD to characterize. Prefer Form I for in vivo studies due to higher bioavailability .

Basic: How to develop a stability-indicating HPLC method for purity analysis?

Answer:

  • Column : Waters XBridge C18 (4.6 × 150 mm, 3.5 μm).
  • Mobile Phase : 0.1% TFA in water (A) and acetonitrile (B). Gradient: 20–80% B over 25 min.
  • Validation : Ensure resolution >2.0 from degradation products (e.g., hydrolyzed urea at Rt 8.2 min). LOD/LOQ <0.1% .

Advanced: What strategies confirm target engagement in cellular assays?

Answer:

  • CETSA : Measure thermal stabilization of target proteins (ΔTm >2°C at 10 μM compound).
  • NanoBRET : Tag kinases with HaloTag; EC50 <100 nM confirms engagement.
  • RNAi Rescue : Knockdown of the target protein should abolish compound activity (e.g., IC50 shift >10-fold) .

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